Cas no 79660-72-3 (Fleroxacin)

Fleroxacin structure
Fleroxacin structure
Product Name:Fleroxacin
CAS No:79660-72-3
MF:C17H18F3N3O3
MW:369.338334560394
MDL:MFCD00864880
CID:60114
PubChem ID:24860631
Update Time:2024-10-27

Fleroxacin Chemical and Physical Properties

Names and Identifiers

    • Fleroxacin
    • 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methylpiperazino)-4-oxo-3-quinolinecarboxylic acid
    • AM-833
    • AM-833 RO 23-6240
    • 6,8-Difluoro-1-(2-Fluoroethyl)-1,4-Dihydro-7-(4-Methyl-1-Piperazinyl)-4-Oxo-3-Quinolinecarboxylic Acid
    • 000
    • 3-quinolinecarboxylicacid,1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-met
    • 6,8-difluoro-1-(2-fluoro-ethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoli
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • AM833
    • MEGALOCIN
    • MEGALONE
    • QUINODIS
    • ro23-6240
    • RO-23-6240
    • Fleroxacinum
    • Fleroxacino
    • Fleroxicin
    • Fleroxacine
    • Fleroxacine [French]
    • Fleroxacinum [Latin]
    • Fleroxacino [Spanish]
    • AM 833
    • Fleroxacin (Quinodis)
    • C17H18F3N3O3
    • N804LDH51K
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic ac
    • RO 23-6240
    • AB00640001-02
    • Megalosin
    • Tox21_112553_1
    • SR-01000759379-3
    • MLS006010715
    • SCHEMBL48145
    • Ro-236240000
    • MFCD00864880
    • A839732
    • SY057457
    • ZINC03786299
    • Tox21_112553
    • 3-Quinolinecarboxylic acid, 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-
    • XBJBPGROQZJDOJ-UHFFFAOYSA-N
    • NS00005485
    • FLEROXACIN [MART.]
    • 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
    • Fleroxacin (JAN/USAN/INN)
    • D01716
    • HY-B0414
    • SMR000466302
    • Ro 23-6240/000
    • F0646
    • NCGC00167558-01
    • FLEROXACIN [USAN]
    • Fleroxacin [USAN:INN:BAN:JAN]
    • 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid-
    • 79660-53-0
    • RO 23-6240;AM-833
    • MLS000759401
    • HMS3715B11
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
    • FLRX
    • Ro-236240
    • FLEROXACIN [INN]
    • HMS2090I08
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-
    • CHEMBL6273
    • DTXCID9026714
    • KS-5124
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • CCG-221125
    • 79660-72-3
    • AKOS015907011
    • Ro-23-6240/000
    • FLEROXACIN [WHO-DD]
    • AB00640001_04
    • DB04576
    • FLEROXACIN [MI]
    • Megalocin (TN)
    • GTPL12476
    • NCGC00167558-02
    • CCRIS 3972
    • Fleroxacin, VETRANAL(TM), analytical standard
    • Q3746573
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • DTXSID1046714
    • Megalone (TN)
    • SR-01000759379-2
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid;Fleroxacin
    • FT-0630874
    • s2469
    • SR-01000759379
    • BCP28939
    • FLEROXACIN [JAN]
    • CAS-79660-72-3
    • CHEBI:31810
    • UNII-N804LDH51K
    • AB00640001-03
    • Fleroxacin,(S)
    • BRN 4300996
    • RKL10075
    • BDBM50247892
    • 6,8-Difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (ACI)
    • Flerofloxacin
    • MeSH ID: D016576
    • BRD-K61717546-001-04-3
    • BRD-K61717546-001-05-0
    • MDL: MFCD00864880
    • Inchi: 1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
    • InChI Key: XBJBPGROQZJDOJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)C2C(=C(C(N3CCN(C)CC3)=C(C=2)F)F)N(CCF)C=1)O
    • BRN: 4300996

Computed Properties

  • Exact Mass: 369.13000
  • Monoisotopic Mass: 369.130026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.099
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.409
  • Melting Point: 264-266°C
  • Boiling Point: 535.3°C at 760 mmHg
  • Flash Point: 277.6°C
  • Refractive Index: 1.568
  • Solubility: 0.1 M NaOH: soluble10mg/mL
  • PSA: 65.78000
  • LogP: 1.70210
  • Merck: 4099
  • Solubility: Not determined

Fleroxacin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H371
  • Warning Statement: P260-P264-P270-P308+P311-P405-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Safety Instruction: H303+H313+H333
  • RTECS:VB1999050
  • Storage Condition:4°C, protect from light

Fleroxacin Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Fleroxacin Pricemore >>

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Fleroxacin Production Method

Production Method 1

Reaction Conditions
Reference
Quinolinecarboxylic acid derivatives
, South Africa, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, rt → 100 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
2.2 Reagents: Acetic acid ;  pH 7
Reference
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
1.2 Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 5

Reaction Conditions
Reference
Quinolinecarboxylic acid derivatives
, South Africa, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
3.2 Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 7

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  30 min, rt → 120 °C; 120 °C → 200 °C
2.1 Reagents: Potassium carbonate ;  10 min, rt
2.2 rt → 70 °C; 3 h, 70 °C
3.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, rt → 100 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
4.2 Reagents: Acetic acid ;  pH 7
Reference
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
1.2 Reagents: Acetic acid ;  pH 7
Reference
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Production Method 10

Reaction Conditions
Reference
Quinolinecarboxylic acid derivatives
, South Africa, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
2.2 Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 12

Reaction Conditions
1.1 Reagents: Trimethylamine Solvents: Dichloromethane
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  10 min, rt
1.2 rt → 70 °C; 3 h, 70 °C
2.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, rt → 100 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
3.2 Reagents: Acetic acid ;  pH 7
Reference
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Solvents: Pyridine
3.1 Reagents: Trimethylamine Solvents: Dichloromethane
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Production Method 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Acetonitrile
2.1 Solvents: Pyridine
3.1 Reagents: Triethylamine Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
4.2 Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Fleroxacin Raw materials

Fleroxacin Preparation Products

Fleroxacin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:79660-72-3)Fleroxacin
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:79660-72-3)Fleroxacin
Order Number:A839732
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):171.0/565.0
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Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:79660-72-3)Fleroxacin
Order Number:LE301
Stock Status:in Stock
Quantity:5KG/1KG/25KG/100KG
Purity:99% HPLC
Pricing Information Last Updated:Thursday, 14 August 2025 14:44
Price ($):negotiated
Email:617971708@qq.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79660-72-3)Fleroxacin
LE12260
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:79660-72-3)Fleroxacin
A839732
Purity:99%/99%
Quantity:25g/100g
Price ($):171.0/565.0
Email